molecular formula C10H14O B12339081 2-(Hex-5-en-1-yl)furan

2-(Hex-5-en-1-yl)furan

Cat. No.: B12339081
M. Wt: 150.22 g/mol
InChI Key: XUJKWEXGTOVYEX-UHFFFAOYSA-N
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Description

2-(Hex-5-en-1-yl)furan is a furan derivative featuring a hex-5-en-1-yl substituent at the 2-position of the furan ring. The furan ring itself is a five-membered aromatic heterocycle with oxygen as the heteroatom, known for its electron-rich nature and ability to participate in π-π stacking and hydrogen bonding interactions . Substitutions at the 2- and 5-positions of furan are common in bioactive compounds, as these positions influence electronic distribution and intermolecular interactions .

Properties

IUPAC Name

2-hex-5-enylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-3-4-5-7-10-8-6-9-11-10/h2,6,8-9H,1,3-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJKWEXGTOVYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hex-5-en-1-yl)furan can be achieved through various methods. One common approach involves the reaction of 5-methylfurfural with appropriate reagents to form intermediates such as 2-(1-hydroxy-but-3-yn-1-yl)-5-methyl-furan and 2-(hex-3-yn-1-yl)-5-methyl-furan. These intermediates can then be further processed to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, bromination, and subsequent functional group transformations to achieve the final product .

Comparison with Similar Compounds

Structural Features

Furan derivatives vary significantly based on substituent type, position, and additional functional groups:

Compound Name Substituents/Modifications Key Structural Features Reference
2-(Hex-5-en-1-yl)furan Hex-5-en-1-yl at C-2 Alkenyl chain introduces hydrophobicity Inferred
Threo-5-[(2-chlorophenyl)hydroxymethyl]-4-methoxyfuran-2(5)-one Chlorophenyl, hydroxymethyl, methoxy groups Polar groups enhance H-bonding capacity
4-(4’’–Hydroxy benzyl)-3-(3’-hydroxyphenethyl)furan-2(5H)-one Hydroxybenzyl and phenethyl groups Multiple hydroxyls increase solubility
2-(Azulen-1-yl)benzo[b]furan Azulene fused to benzofuran Extended π-system for metal coordination
6-[(5E)-5-(Furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid Thiazolidinone and aliphatic chain Sulfur atoms enhance redox activity

Key Observations :

  • Substituent Position : 2- and 5-substitutions are common in bioactive furans , but substitutions at C-3 and C-4 (e.g., in compounds) introduce steric and electronic variations.
  • Functional Groups : Hydroxyl and methoxy groups (e.g., ) improve water solubility, while alkenyl/aryl chains (e.g., inferred for this compound) enhance lipid membrane permeability.
  • Ring Fusion : Benzofuran derivatives (e.g., ) exhibit stronger aromatic interactions due to fused benzene rings, impacting crystallinity and binding affinity.
Physicochemical Properties
  • Polarity : Hydroxyl-rich derivatives (e.g., ) show higher polarity (logP ~1.2–2.5), whereas alkenyl-substituted furans (like this compound) are more lipophilic (estimated logP ~3.0–3.5).
  • Hydrogen Bonding: Compounds with hydroxymethyl or carbonyl groups (e.g., ) act as H-bond donors/acceptors, critical for protein-ligand interactions.
  • Thermal Stability : Benzofuran derivatives () exhibit higher melting points (e.g., 180–220°C) due to intermolecular C–H⋯O and π-π interactions.

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